

TAS-119 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: TAS-119

Cat. No.: B2468232

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Introduction

TAS-119 is a potent and selective, orally active inhibitor of Aurora A kinase.[1] It also demonstrates inhibitory activity against Aurora B kinase and Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) at higher concentrations.[2][3][4] **TAS-119** has shown antitumor activity in various cancer cell lines, including those resistant to taxanes, by inducing mitotic arrest and apoptosis.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **TAS-119**.

Data Presentation

Table 1: TAS-119 Kinase Inhibitory Activity

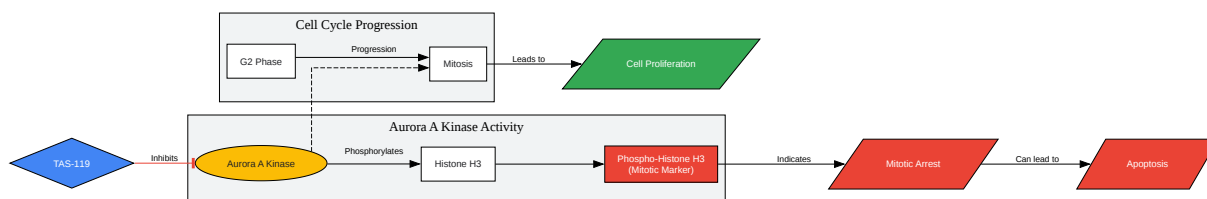
| Target | IC50 (nmol/L) | Source |
|-----------------|---------------|--------|
| Aurora A Kinase | 1.0 - 1.04 | [1][4] |
| Aurora B Kinase | 95 | [1] |
| TRKA | 1.46 | [2][4] |
| TRKB | 1.53 | [2][4] |
| TRKC | 1.47 | [2][4] |

Table 2: Proliferative IC50 of TAS-119 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Proliferative IC50 (nmol/L) |
|-----------|----------------------------------|--|
| HeLa | Cervical Cancer | Data not explicitly available in provided search results |
| NCI-H460 | Lung Cancer | Data not explicitly available in provided search results |
| A549.T12 | Paclitaxel-Resistant Lung Cancer | Data not explicitly available in provided search results |
| PTX10 | Paclitaxel-Resistant Lung Cancer | Data not explicitly available in provided search results |

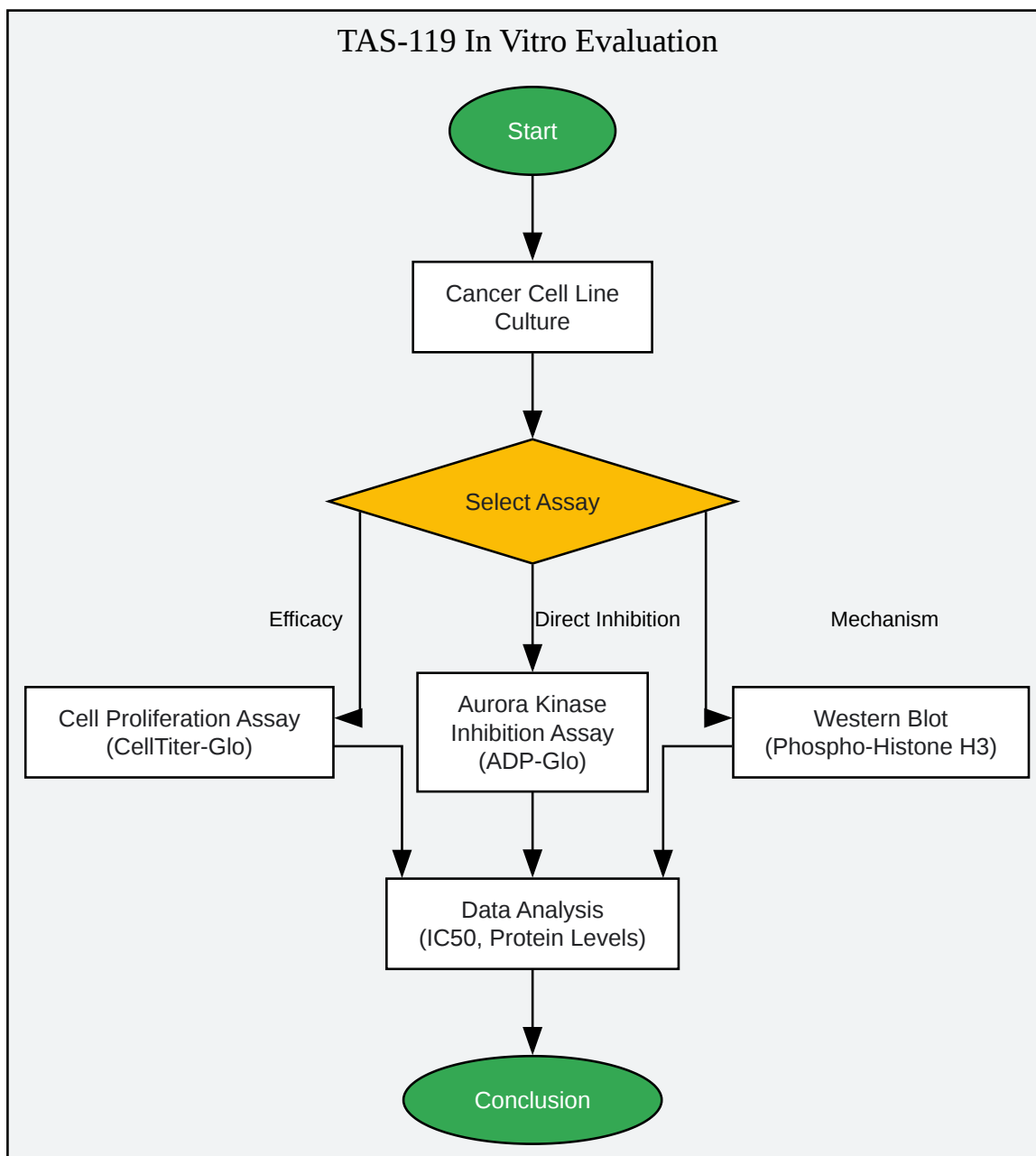
Note: While the search results state TAS-119 inhibits the growth of various cancer cell lines, specific IC50 values for individual cell lines were not consistently provided. Researchers should determine these empirically.

Signaling Pathways and Experimental Workflows



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Caption: **TAS-119** inhibits Aurora A kinase, preventing the phosphorylation of Histone H3 and leading to mitotic arrest.



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Caption: General workflow for the in vitro evaluation of **TAS-119**.

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[\[5\]](#)[\[6\]](#)

Materials:

- Cancer cell lines of interest
- Appropriate cell culture medium and supplements
- **TAS-119** (stock solution in DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Protocol:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 μ L of culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.
 - Include wells with medium only for background luminescence measurement.[\[6\]](#)
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment:
 - Prepare serial dilutions of **TAS-119** in culture medium. It is recommended to perform a 10-point dilution series.
 - Add the desired concentrations of **TAS-119** to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- ATP Measurement:
 - Equilibrate the plate to room temperature for approximately 30 minutes.[\[2\]](#)[\[6\]](#)
 - Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
 - Add 100 µL of the CellTiter-Glo® reagent to each well.[\[6\]](#)
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[\[6\]](#)
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
[\[2\]](#)[\[6\]](#)
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the background luminescence from all readings.
 - Normalize the data to the vehicle-treated control wells (representing 100% viability).
 - Plot the normalized data against the logarithm of the **TAS-119** concentration and fit a dose-response curve to determine the IC₅₀ value.

In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced during a kinase reaction, which is then converted to a luminescent signal.

Materials:

- Recombinant human Aurora A kinase
- Kinase substrate (e.g., Kemptide)
- ATP

- **TAS-119** (stock solution in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega)
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[7]
- Luminometer

Protocol:

- Reaction Setup:
 - Prepare serial dilutions of **TAS-119** in the kinase assay buffer.
 - In a 96-well plate, add the diluted **TAS-119** or vehicle (DMSO) to the appropriate wells.
 - Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
 - Add the master mix to all wells.
- Kinase Reaction:
 - Initiate the reaction by adding the recombinant Aurora A kinase to each well.
 - Incubate the plate at 30°C for 45-60 minutes.[7][8]
- ADP Detection:
 - Add 25 μL of ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
 - Incubate at room temperature for 40-45 minutes.[7][8]
 - Add 50 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]
 - Incubate at room temperature for 30-45 minutes.[7][8]
 - Measure the luminescence using a luminometer.

- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all readings.
 - Normalize the data to the vehicle-treated control wells (representing 100% kinase activity).
 - Plot the normalized data against the logarithm of the **TAS-119** concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for Phospho-Histone H3

This protocol is used to detect the levels of phosphorylated Histone H3 (a marker of mitosis) in cells treated with **TAS-119**.

Materials:

- Cancer cell lines
- **TAS-119**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-Histone H3 (Ser10) and a loading control (e.g., anti-total Histone H3 or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

Protocol:

- Cell Treatment and Lysis:
 - Seed cells and treat with various concentrations of **TAS-119** for a specified time (e.g., 24 hours).
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Clarify the lysates by centrifugation and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay or a similar method.
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-Histone H3 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

- Wash the membrane three times with TBST for 10 minutes each.
- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
 - Quantify the band intensities to determine the relative change in phospho-Histone H3 levels upon **TAS-119** treatment.

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